molecular formula C13H13F2NO4 B2558493 (R)-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid CAS No. 2136867-31-5

(R)-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Cat. No.: B2558493
CAS No.: 2136867-31-5
M. Wt: 285.247
InChI Key: ICXGOKDOIFGMDR-SNVBAGLBSA-N
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Description

®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is a synthetic organic compound characterized by the presence of a benzyloxycarbonyl group, two fluorine atoms, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The benzyloxycarbonyl group can act as a protective group, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid: Similar structure but with only one fluorine atom.

    ®-1-((Benzyloxy)carbonyl)-4,4-dichloropyrrolidine-2-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.

    ®-1-((Benzyloxy)carbonyl)-4,4-dibromopyrrolidine-2-carboxylic acid: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of two fluorine atoms in ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, metabolic stability, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXGOKDOIFGMDR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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